molecular formula C15H14N2O2 B5769888 4-amino-2-propyl-5H-chromeno[3,4-c]pyridin-5-one

4-amino-2-propyl-5H-chromeno[3,4-c]pyridin-5-one

Cat. No. B5769888
M. Wt: 254.28 g/mol
InChI Key: ZHEQKRQMZKVTEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-2-propyl-5H-chromeno[3,4-c]pyridin-5-one, also known as APCP, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. APCP has been shown to inhibit a specific type of enzyme, phospholipase C (PLC), which is involved in many cellular processes.

Mechanism of Action

4-amino-2-propyl-5H-chromeno[3,4-c]pyridin-5-one inhibits PLC by binding to the enzyme at a specific site. This binding prevents the enzyme from functioning properly, which leads to a decrease in the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These molecules are important second messengers in many cellular processes, and their reduction can lead to a variety of cellular effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific cell type and context. In general, this compound has been shown to induce cell death in cancer cells, and to inhibit the proliferation of cancer cells. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes in tumor metastasis. This compound has also been shown to have anti-inflammatory effects, and to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 4-amino-2-propyl-5H-chromeno[3,4-c]pyridin-5-one in lab experiments is its specificity for PLC. This allows researchers to study the specific effects of inhibiting PLC, without the confounding effects of inhibiting other enzymes. In addition, this compound is relatively easy to synthesize, which makes it accessible to many researchers. One limitation of using this compound is its relatively low yield, which can make it expensive to use in large-scale experiments.

Future Directions

There are many potential future directions for research on 4-amino-2-propyl-5H-chromeno[3,4-c]pyridin-5-one. One area of research could focus on the use of this compound as a therapeutic agent for cancer. This could involve studying the effects of this compound on different types of cancer cells, and testing its efficacy in animal models. Another area of research could focus on the use of this compound as an anti-inflammatory agent. This could involve studying the effects of this compound on different immune cells, and testing its efficacy in animal models of inflammation. Finally, future research could focus on the development of more potent and selective inhibitors of PLC, which could have even greater therapeutic potential.

Synthesis Methods

The synthesis of 4-amino-2-propyl-5H-chromeno[3,4-c]pyridin-5-one involves several steps, including the reaction of 2-hydroxy-3-methoxybenzaldehyde with malononitrile, followed by the reaction of the resulting compound with 2-amino-3-propyl-1H-indole-5-carboxylic acid. The final step involves the oxidation of the resulting compound with potassium permanganate. The yield of this compound is typically around 50%.

Scientific Research Applications

4-amino-2-propyl-5H-chromeno[3,4-c]pyridin-5-one has been extensively studied for its potential therapeutic applications. One area of research has focused on the role of PLC in cancer cells. It has been shown that PLC is overexpressed in many types of cancer cells, and that inhibition of PLC can lead to cell death. This compound has been shown to be a potent inhibitor of PLC, and has been studied as a potential anticancer agent.

properties

IUPAC Name

4-amino-2-propylchromeno[3,4-c]pyridin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-2-5-9-8-11-10-6-3-4-7-12(10)19-15(18)13(11)14(16)17-9/h3-4,6-8H,2,5H2,1H3,(H2,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEQKRQMZKVTEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C(=N1)N)C(=O)OC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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